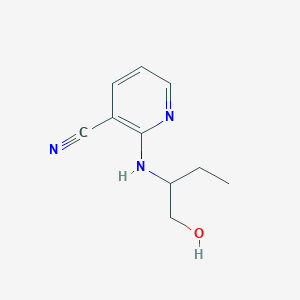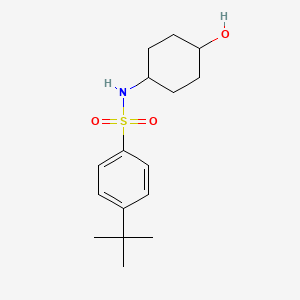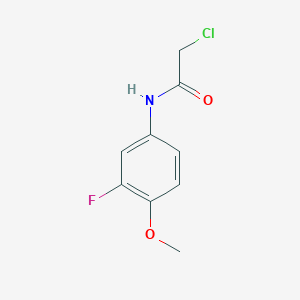![molecular formula C10H13NO3S B7541444 2-[(5-Methylthiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7541444.png)
2-[(5-Methylthiophene-2-carbonyl)amino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-Methylthiophene-2-carbonyl)amino]butanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MTBC and is a derivative of the amino acid, leucine. MTBC has been synthesized using various methods, and its mechanism of action has been studied extensively. In
作用機序
MTBC exerts its biological effects by modulating various signaling pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and immune response. MTBC also activates the Nrf2 pathway, which regulates the expression of antioxidant genes. In addition, MTBC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of inflammatory mediators.
Biochemical and Physiological Effects:
MTBC has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). MTBC has also been shown to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In addition, MTBC has been shown to enhance the expression of heat shock proteins (HSPs), which play a role in cellular stress response.
実験室実験の利点と制限
MTBC has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological effects can be easily measured using various assays. However, MTBC also has some limitations. Its solubility in water is limited, which can affect its bioavailability and efficacy. In addition, the optimal dose and duration of treatment for MTBC have not been fully established, which can affect the interpretation of experimental results.
将来の方向性
There are several future directions for research on MTBC. One potential direction is to investigate its potential as a therapeutic agent for various diseases. The mechanisms underlying its anti-inflammatory and antioxidant effects need to be further elucidated to identify potential targets for drug development. Another potential direction is to investigate its potential applications in agriculture and food industry. The effects of MTBC on plant growth and stress tolerance need to be further studied to identify potential applications in crop improvement. Finally, the optimal dose and duration of treatment for MTBC need to be established to ensure its safety and efficacy in clinical trials.
合成法
MTBC can be synthesized using various methods, including the reaction of 5-methylthiophene-2-carboxylic acid with N,N-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction of this compound with leucine methyl ester hydrochloride in the presence of triethylamine and N,N-dimethylformamide (DMF) yields MTBC. The purity of the synthesized compound can be improved by recrystallization using methanol.
科学的研究の応用
MTBC has been studied for its potential applications in various fields, including medicine, agriculture, and food industry. In medicine, MTBC has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for treating various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. In agriculture, MTBC has been shown to enhance the growth of plants and improve their resistance to environmental stress. In the food industry, MTBC has been used as a flavor enhancer and preservative.
特性
IUPAC Name |
2-[(5-methylthiophene-2-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-3-7(10(13)14)11-9(12)8-5-4-6(2)15-8/h4-5,7H,3H2,1-2H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNPYDKTDMGDOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C1=CC=C(S1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Methylthiophene-2-carbonyl)amino]butanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Fluoro-4-[[(1-methylpiperidin-4-yl)amino]methyl]benzonitrile](/img/structure/B7541399.png)
![(2,3-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541400.png)
![(2,5-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541417.png)


![2-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]-methylamino]acetic acid](/img/structure/B7541436.png)
![2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid](/img/structure/B7541448.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]butanoic acid](/img/structure/B7541453.png)
![3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B7541460.png)

![2-[[(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoyl]amino]butanoic acid](/img/structure/B7541469.png)